Ac-muramyl-D-Ala-D-Glu-NH2

NOD2 signaling NF-κB activation Innate immunity

Innate immunity researchers using muramyl dipeptide (MDP) to probe NOD2 signaling face a critical pitfall: generic substitution between stereoisomers produces false-negative results. Ac-muramyl-D-Ala-D-Glu-NH2 (MDP-DD) is the validated D-Ala-D-Glu stereoisomer completely inactive as a NOD2 agonist, yielding zero NF-κB activation or IL-8 secretion in cellular assays. • Pair with active MDP (LD isoform) to confirm NOD2-specific signaling vs. scaffold artifacts • Demonstrate stereoselective hPepT1 transport: DD isoform fails to inhibit Gly-Sar uptake • Structurally matched inactive comparator for adjuvant immunogenicity SAR panels

Molecular Formula C19H32N4O11
Molecular Weight 492.5 g/mol
CAS No. 56816-18-3
Cat. No. B1475300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-muramyl-D-Ala-D-Glu-NH2
CAS56816-18-3
Molecular FormulaC19H32N4O11
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C
InChIInChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1
InChIKeyBSOQXXWZTUDTEL-BEQQYIDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-muramyl-D-Ala-D-Glu-NH2: Key Facts for NOD2 Research


Ac-muramyl-D-Ala-D-Glu-NH2 (CAS 56816-18-3), also designated MDP-DD, is a stereoisomer of the canonical NOD2 agonist muramyl dipeptide (MDP). As a synthetic glycopeptide composed of N-acetylmuramic acid linked to the dipeptide D-Ala-D-Glu-NH2 (C19H32N4O11, MW 492.48) , this compound serves as a critical negative control in innate immunity research due to its inability to activate the NOD2 signaling pathway [1]. Unlike the biologically active MDP (L-Ala-D-isoGln), the D-Ala-D-Glu stereochemical configuration of this compound abrogates NOD2 binding and downstream NF-κB activation, making it an essential reference standard for validating NOD2-dependent experimental observations [2].

Stereoisomer of muramyl dipeptide (MDP)
Functions as negative control for NOD2 studies
Validates stereochemical specificity of pathway activation

Why Ac-muramyl-D-Ala-D-Glu-NH2 Cannot Be Substituted with MDP


Generic substitution between MDP stereoisomers is scientifically invalid due to the stringent stereospecificity of NOD2 ligand recognition. While the canonical MDP (L-Ala-D-isoGln) activates NOD2 with an EC50 of approximately 46 nM in HEK-Blue NF-κB reporter assays [1], the D-Ala-D-Glu stereoisomer (Ac-muramyl-D-Ala-D-Glu-NH2) is completely inactive as a NOD2 agonist. This functional divergence is not merely a difference in potency but a qualitative binary distinction: one compound activates the pathway, the other does not [2]. Procurement of the incorrect stereoisomer would therefore produce false-negative results in NOD2 activation studies or render control experiments uninterpretable. The stereochemical requirements for NOD2 agonism are absolute—the L-Ala residue is essential for activity, and replacement with D-Ala confers anti-adjuvant properties rather than agonism [3].

Functional Mismatch

MDP activates NOD2 pathway; DD stereoisomer does not. Direct substitution may produce false-negative results in activation assays.

Transporter Recognition

DD isomer is not recognized by hPepT1 transporter, altering cellular uptake profile compared to active MDP.

Ac-muramyl-D-Ala-D-Glu-NH2: Evidence-Based Comparison with MDP


NF-κB and IL-8 Induction: DD vs LD Isomer

In a cell-based assay using Caco2/bbe human colonic epithelial cells, MDP (LD stereoisomer) treatment activated NF-κB and induced IL-8 secretion, whereas its DD stereoisomer (Ac-muramyl-D-Ala-D-Glu-NH2) failed to elicit any measurable NF-κB activation or IL-8 release [1]. The functional divergence is qualitative rather than quantitative—the DD isoform shows zero agonist activity under identical experimental conditions where the LD isoform produces robust activation.

NF-κB & IL-8 Induction
Head-to-head
No activation detected Positive activation
Supports NOD2-specific negative control validation
Caco2/bbe cell model; ELISA readout; MDP EC50 ~46 nM in HEK-Blue reporter assay (BindingDB)
NOD2 signaling NF-κB activation Innate immunity

hPepT1 Transporter Uptake: DD Isomer Inactive

The intestinal apical di-/tripeptide transporter hPepT1 mediates MDP uptake in human colonic epithelial cells with a Km of 4.3 mmol/L. Competitive inhibition studies demonstrated that MDP (LD isoform) inhibits uptake of the reference hPepT1 substrate Gly-Sar, whereas the DD isoform (Ac-muramyl-D-Ala-D-Glu-NH2) and the LL isoform show no inhibitory activity, confirming stereoselective interaction with the transporter [1]. This indicates that the DD isoform is not recognized or transported by hPepT1.

hPepT1 Uptake
Head-to-head
No inhibition of Gly-Sar uptake Competitive inhibition
Confirms stereoselective transporter interaction
[3H] Gly-Sar uptake assay; Km for MDP = 4.3 mmol/L
hPepT1 transporter Intestinal epithelial cells MDP uptake

Adjuvant Activity: D-Ala Substitution Abolishes Activity

Structure-activity relationship studies of 10 MDP derivatives and analogues evaluated under identical water-in-oil emulsion conditions revealed that the L-Ala to D-Ala substitution produces a compound with anti-adjuvant activity rather than adjuvant activity [1]. The diastereoisomer with D-Ala replacing L-Ala (Ac-muramyl-D-Ala-D-isoGln) demonstrated anti-adjuvant properties, while the reference MDP (L-Ala-D-isoGln) showed full adjuvant activity. Additionally, replacement of D-iso-Gln by D-Glu-OH yielded less active compounds, establishing that the D-Ala-D-Glu configuration characteristic of Ac-muramyl-D-Ala-D-Glu-NH2 is incompatible with immunostimulatory function.

Adjuvant Activity
Head-to-head
Inactive / anti-adjuvant context Adjuvant active
Supports stereochemical SAR interpretation
Water-in-oil emulsion evaluation; L-Ala essential for activity
Vaccine adjuvant Immunostimulation Stereoisomer SAR

Ac-muramyl-D-Ala-D-Glu-NH2: Research Applications


Negative Control for NOD2/NF-κB Signaling

Employ Ac-muramyl-D-Ala-D-Glu-NH2 as a stereochemically matched inactive control in experiments assessing NOD2-dependent NF-κB activation. Use alongside active MDP (LD isoform) to confirm that observed signaling events are specifically NOD2-mediated rather than artifacts of the muramyl-dipeptide scaffold or assay conditions. This application is validated by direct comparative data showing zero NF-κB activation or IL-8 secretion with the DD isoform in Caco2/bbe cells [1].

Control for hPepT1-Mediated Uptake Studies

Use Ac-muramyl-D-Ala-D-Glu-NH2 to demonstrate stereoselectivity of hPepT1-mediated muramyl dipeptide transport in intestinal epithelial models. Since the DD isoform fails to inhibit Gly-Sar uptake while the LD isoform (MDP) shows competitive inhibition [1], inclusion of this compound enables researchers to distinguish transporter-mediated effects from passive diffusion or non-specific binding.

Control in MDP-Based Vaccine Adjuvant Development

In immunogenicity studies evaluating MDP-derived adjuvants, Ac-muramyl-D-Ala-D-Glu-NH2 serves as a structurally related but immunologically inactive comparator. SAR studies confirm that D-Ala substitution abolishes adjuvant activity and may confer anti-adjuvant properties [2]. Including this compound in adjuvant screening panels allows rigorous attribution of immunostimulatory effects to the specific stereochemical configuration of active MDP analogues.

Crohn's Disease and IBD Research Models

In studies investigating NOD2 mutations associated with Crohn's disease susceptibility, Ac-muramyl-D-Ala-D-Glu-NH2 provides an essential negative control for MDP-stimulated NOD2 signaling. Since NOD2 variants show differential responses to MDP stimulation [1], the inactive DD isoform enables researchers to establish baseline responses and confirm that observed effects are specifically due to NOD2 agonism rather than non-specific cellular responses to the muramyl peptide scaffold.

Application
Selection Property
Validation Focus
Negative control for NOD2 pathway studies
Stereochemically matched inactive isomer
Confirm NOD2-specific NF-κB response
Control for hPepT1 transporter studies
Stereoselective transport discrimination
Verify transporter-mediated MDP uptake
Comparator in MDP-based adjuvant screening
Structurally related inactive comparator
Attribute immunostimulatory effects to correct stereochemistry
Control for NOD2 mutation studies (IBD models)
Strain-matched negative control for variant profiling
Establish baseline responses in NOD2 variant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-muramyl-D-Ala-D-Glu-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.